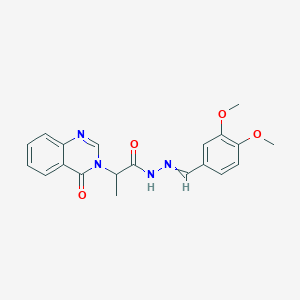![molecular formula C11H12ClN3S B255266 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea, also known as CPMEPTU, is a chemical compound that has gained significant attention in scientific research. CPMEPTU is a thiourea derivative that has been synthesized using various methods and has shown promising results in various biological applications.
Wirkmechanismus
The mechanism of action of 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been shown to have various biochemical and physiological effects. Studies have demonstrated that 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea can induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has also been shown to reduce oxidative stress and inflammation in various biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has several advantages for lab experiments. It has been synthesized using various methods, and high yields can be obtained. Additionally, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been extensively studied for its biological applications, and its mechanism of action is well-understood. However, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has limitations in terms of its solubility in water, which can affect its bioavailability and efficacy in biological systems.
Zukünftige Richtungen
For 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea research include investigating its potential as a therapeutic agent, elucidating its mechanism of action, and optimizing its synthesis and formulation for improved bioavailability and efficacy.
Synthesemethoden
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with propargylamine and ammonium thiocyanate. The reaction mixture is then treated with sodium hydroxide to obtain 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea. Another method involves the reaction of 2-chlorobenzaldehyde with propargylamine and potassium thiocyanate, followed by treatment with hydrochloric acid to obtain 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea. These methods have been optimized to obtain high yields of 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea and have been used in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been extensively studied for its biological applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has also shown anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of inflammatory cytokines. Additionally, 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has shown neuroprotective properties, with studies demonstrating its ability to protect neurons from oxidative stress-induced damage.
Eigenschaften
Produktname |
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea |
|---|---|
Molekularformel |
C11H12ClN3S |
Molekulargewicht |
253.75 g/mol |
IUPAC-Name |
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H12ClN3S/c1-2-7-13-11(16)15-14-8-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2,(H2,13,15,16)/b14-8- |
InChI-Schlüssel |
AQOSJGSRDFCSFV-ZSOIEALJSA-N |
Isomerische SMILES |
C=CCNC(=S)N/N=C\C1=CC=CC=C1Cl |
SMILES |
C=CCNC(=S)NN=CC1=CC=CC=C1Cl |
Kanonische SMILES |
C=CCNC(=S)NN=CC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)


![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)

![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)